molecular formula C17H25NO6 B12789963 L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester CAS No. 91548-73-1

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester

Cat. No.: B12789963
CAS No.: 91548-73-1
M. Wt: 339.4 g/mol
InChI Key: UTPGTTGOWOJSHU-KRWDZBQOSA-N
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Description

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a 3-hydroxy-alpha-methyl group and a 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester moiety, which impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester typically involves the esterification of L-Tyrosine with 2-(2,2-dimethyl-1-oxopropoxy)ethyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis. It can also influence cellular signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is unique due to the presence of the 3-hydroxy-alpha-methyl group and the 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

91548-73-1

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H25NO6/c1-16(2,3)14(21)23-7-8-24-15(22)17(4,18)10-11-5-6-12(19)13(20)9-11/h5-6,9,19-20H,7-8,10,18H2,1-4H3/t17-/m0/s1

InChI Key

UTPGTTGOWOJSHU-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OCCOC(=O)C(C)(C)C)N

Canonical SMILES

CC(C)(C)C(=O)OCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

Origin of Product

United States

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